molecular formula C10H10F2O3 B2357914 Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate CAS No. 1176283-75-2

Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate

Cat. No.: B2357914
CAS No.: 1176283-75-2
M. Wt: 216.184
InChI Key: HUSZEWRGWATCRB-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate: is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a benzoate ester group and a difluoro-hydroxyethyl substituent on the aromatic ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate typically involves the esterification of 4-(2,2-difluoro-1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of difluoro-substituted compounds on biological systems. It is often employed in the development of new pharmaceuticals and agrochemicals .

Medicine: The compound’s unique structure makes it a valuable candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets in biological systems. The difluoro-hydroxyethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

    Methyl 4-(1-hydroxyethyl)benzoate: Similar structure but lacks the difluoro substitution.

    Methyl 4-(2,2-difluoroethyl)benzoate: Similar structure but lacks the hydroxyl group.

    Methyl 4-(2-fluoro-1-hydroxyethyl)benzoate: Contains only one fluorine atom.

Uniqueness: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is unique due to the presence of both difluoro and hydroxyl groups, which confer distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSZEWRGWATCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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